molecular formula C32H24O10 B157436 2,3-Dihydroisoginkgetin CAS No. 828923-27-9

2,3-Dihydroisoginkgetin

Cat. No. B157436
M. Wt: 568.5 g/mol
InChI Key: DAZOCAXXKGNMBF-MHZLTWQESA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3-Dihydroisoginkgetin is C32H24O10 . The molecular weight is 568.5 g/mol . The IUPAC name is 8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroisoginkgetin include a molecular weight of 568.5 g/mol and a molecular formula of C32H24O10 .

Relevant Papers One relevant paper is “New constituent from Podocarpus macrophyllus var. macrophyllus shows anti-tyrosinase effect and regulates tyrosinase-related proteins and mRNA in human epidermal melanocytes” by Cheng KT, et al . This paper discusses the role of 2,3-Dihydroisoginkgetin as a tyrosinase inhibitor .

Scientific Research Applications

Antioxidant Capacity Enhancement

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

2,3-Dihydroisoginkgetin, a dimer of acacetin, has been studied for its enhanced antioxidant capacity .

Methods of Application or Experimental Procedures

The antioxidant capacity of 2,3-Dihydroisoginkgetin was analyzed using three antioxidant assays: the · O 2− scavenging assay, the Cu 2+ reducing assay, and the 2,2′-azino bis (3-ethylbenzothiazolin-6-sulfonic acid) radical scavenging assay .

Results or Outcomes

The results suggested that 2,3-Dihydroisoginkgetin had higher electron transfer potential than its monomer because of the 3′,8″-dimerization .

Health Benefits of Ginkgo Biloba

Specific Scientific Field

Pharmacology

Summary of the Application

2,3-Dihydroisoginkgetin is one of the biflavonoids found in Ginkgo Biloba, contributing to the health benefits of the plant .

Methods of Application or Experimental Procedures

The presence of 2,3-Dihydroisoginkgetin in Ginkgo Biloba was demonstrated through chemical analysis .

Results or Outcomes

The presence of 2,3-Dihydroisoginkgetin and other biflavonoids in Ginkgo Biloba contributes to the plant’s bioactive and health-related properties .

Tyrosinase Inhibition

Summary of the Application

2,3-Dihydroisoginkgetin is a biflavonoid that acts as an inhibitor of Tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, the pigment that gives color to our skin, hair, and eyes. By inhibiting this enzyme, 2,3-Dihydroisoginkgetin could potentially be used in treatments for conditions related to melanin production, such as hyperpigmentation .

Methods of Application or Experimental Procedures

The inhibitory effect of 2,3-Dihydroisoginkgetin on Tyrosinase was tested in vitro. The compound was found to inhibit Tyrosinase by 36.84% at a concentration of 0.1 mM .

Results or Outcomes

2,3-Dihydroisoginkgetin showed less toxicity in HEMn (human epidermal melanocytes) cells, with an IC50 of 86.16 μM . This suggests that it could be a safe and effective Tyrosinase inhibitor.

Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

2,3-Dihydroisoginkgetin is used in organic synthesis, particularly in reactions involving the transfer of hydride ions .

Methods of Application or Experimental Procedures

2,3-Dihydroisoginkgetin is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Results or Outcomes

The use of 2,3-Dihydroisoginkgetin in organic synthesis has enabled the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

properties

IUPAC Name

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOCAXXKGNMBF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroisoginkgetin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Krauze-Baranowska, T Baczek, D Głód, R Kaliszan… - Chromatographia, 2004 - Springer
Flavonoids present in the extracts from leaves of Pseudotsuga menziesii (Pinaceae), Ginkgo biloba (Ginkgoaceae) and Podocarpus dacrydioides (Podocarpaceae) were separated by …
Number of citations: 33 link.springer.com
CH Duan, JN Lee, CM Lee, GT Lee… - Natural Product …, 2009 - koreascience.kr
Phytochemical investigation of Metasequoia glyptostroboids leaves resulted in the isolation of ten compounds. The structures were determined to be isoquercitrin (1), quercitrin (2), …
Number of citations: 17 koreascience.kr
M Krauze-Baranowska - Acta Pol Pharm, 2004 - ptfarm.pl
From the autumnal leaves of Metasequoia glyptostroboides were isolated: 3'–O-glucoside tricetin and ginkgetin, bilobetin, 2, 3-dihydroisoginkgetin–new compounds in this plant. …
Number of citations: 13 www.ptfarm.pl
L Liu, Y Wang, J Zhang, S Wang - Journal of Pharmaceutical and …, 2021 - Elsevier
Ginkgo biloba leaf (GBL) is an important botanical drug that can be used for treating many diseases. This review summarizes the reported chemical constituents from GBL or Ginkgo …
Number of citations: 80 www.sciencedirect.com
YI Bae, JW Lee, TJ Ha, SH Hwang… - Journal of the Korean …, 2013 - koreascience.kr
The nutrients and antioxidative activities of fruits and leaves from Metasequoia glyptostroboides were investigated to provide basic data for the future development of functional foods. …
Number of citations: 6 koreascience.kr
TA van Beek, P Montoro - Journal of chromatography A, 2009 - Elsevier
The chemical analysis and quality control of Ginkgo leaves, extracts, phytopharmaceuticals and some herbal supplements is comprehensively reviewed. The review is an update of a …
Number of citations: 663 www.sciencedirect.com
Y Tao, F Zhu, M Pan, Q Liu, P Wang - Frontiers in Nutrition, 2022 - frontiersin.org
Ginkgo biloba, known as the "living fossil", has a long history of being used as botanical drug for treating cardiovascular diseases and the content of flavonoids as high as 24%. More …
Number of citations: 11 www.frontiersin.org
D Šamec, E Karalija, S Dahija, STS Hassan - Plants, 2022 - mdpi.com
Ginkgo (Ginkgo biloba L.) is one of the most distinctive plants, characterized by excellent resistance to various environmental conditions. It is used as an ornamental plant and is …
Number of citations: 35 www.mdpi.com
배영일, 이주원, 하태정, 황승하, 신창식, 정창호… - 한국식품영양과 …, 2013 - dbpia.co.kr
The nutrients and antioxidative activities of fruits and leaves from Metasequoia glyptostroboides were investigated to provide basic data for the future development of functional foods. …
Number of citations: 6 www.dbpia.co.kr

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